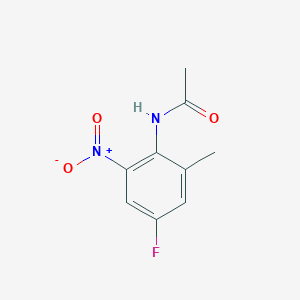

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(4-Fluoro-2-methyl-6-nitrophenyl)acetamide (FMNPA) is an organic compound belonging to the class of nitroaromatics. It is a colorless solid at room temperature, and is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). FMNPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a fluorescent probe for studying the properties of proteins and other molecules.

Wissenschaftliche Forschungsanwendungen

Solvatochromism and Hydrogen Bonding Effects

- The solvatochromism of heteroaromatic compounds like N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has been extensively studied. One study delves into the effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of similar compounds in solution, revealing that these molecules form complexes stabilized by bifurcate H bonds. The equilibrium position of these complexes is influenced by temperature, phase state, and the protophilic properties of the medium (Krivoruchka et al., 2004).

Conformational Studies

- Research on 2-Chloro-N-(3-methylphenyl)acetamide, a compound structurally similar to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, provides insights into the conformation of the N—H bond and its relation to other functional groups in the molecule. The study also highlights how dual intermolecular N—H⋯O hydrogen bonds structure the molecules (Gowda et al., 2007).

Metabolic Studies

- While not directly on N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, studies on the metabolism of similar compounds, like flutamide, shed light on the metabolic pathways and potential reactive toxic metabolites, which can be insightful for understanding the metabolic behavior of structurally related compounds (Goda et al., 2006).

Photoreactions

- The photoreactions of compounds like flutamide in different solvents can offer valuable information regarding the photochemical stability and reactivity of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide under various conditions. Such studies highlight how the solvent plays a crucial role in determining the predominant photoreaction pathways and the nature of the photo-generated species (Watanabe et al., 2015).

Biological Applications and Toxicity

- Although not specifically focused on N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, the in vitro antibacterial activity of structurally related molecules against pathogens like Klebsiella pneumoniae, and their cytotoxic and pharmacokinetic profiles, offer a valuable perspective on the potential biomedical applications and safety of similar compounds (Cordeiro et al., 2020).

Eigenschaften

IUPAC Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWXRACCNAGROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

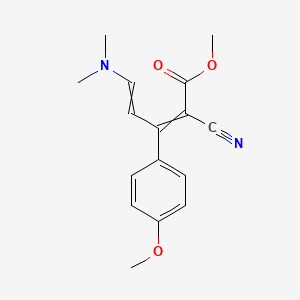

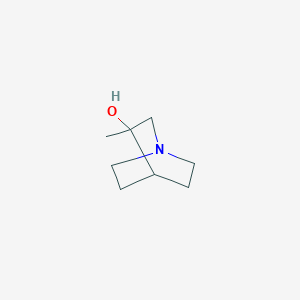

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)